molecular formula C11H11FO2 B1441455 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1251153-10-2

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No. B1441455
M. Wt: 194.2 g/mol
InChI Key: YLVZNENRYLPASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, also known as FMCP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. FMCP has a wide range of potential applications, including use as a building block for the synthesis of complex molecules, as a reagent for organic synthesis, and as a catalyst for chemical reactions.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of complex molecules, as a reagent for organic synthesis, and as a catalyst for chemical reactions. It has also been used in the synthesis of drug molecules, such as the anti-inflammatory drug ibuprofen, and in the synthesis of materials for use in medical devices.

Mechanism Of Action

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid acts as a catalyst for chemical reactions. It is able to activate molecules by forming strong hydrogen bonds with them. This allows the molecules to react more quickly and efficiently, resulting in faster reaction times and higher yields.

Biochemical And Physiological Effects

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is not known to have any direct biochemical or physiological effects in humans. However, it has been used in the synthesis of compounds that do have biochemical and physiological effects, such as ibuprofen.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in laboratory experiments is its ability to activate molecules quickly and efficiently. It is also relatively easy to synthesize, and is not toxic or hazardous. However, it is important to note that 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is not soluble in many organic solvents, so it may be difficult to use in some experiments.

Future Directions

The future of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is promising. It has potential applications in the synthesis of complex molecules, in organic synthesis, and in the development of medical devices. It may also be used in the synthesis of new drugs, or in the development of new catalysts for chemical reactions. Additionally, research is being conducted to explore the use of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in the production of polymers and other materials. Finally, further research is needed to explore the potential biochemical and physiological effects of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid.

properties

IUPAC Name

2-(2-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(6-8(11)10(13)14)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZNENRYLPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

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